Cas no 1065484-87-8 (5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)

5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine
- 5-Chloromethyl-2-(furan-2-ylmethoxy)-pyridine
- SBB075608
- AK-53155
- KB-42946
- 5-(chloromethyl)-2-(2-furylmethoxy)pyridine
- DTXSID60671851
- 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]pyridine
- SB61799
- 1065484-87-8
- AKOS015941278
- DB-306700
-
- MDL: MFCD10698965
- インチ: InChI=1S/C11H10ClNO2/c12-6-9-3-4-11(13-7-9)15-8-10-2-1-5-14-10/h1-5,7H,6,8H2
- InChIKey: UFGHXJFONPQMDB-UHFFFAOYSA-N
- ほほえんだ: C1=COC(=C1)COC2=NC=C(C=C2)CCl
計算された属性
- せいみつぶんしりょう: 223.0400063g/mol
- どういたいしつりょう: 223.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 35.3Ų
じっけんとくせい
- 密度みつど: 1.257
5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172512-1g |
5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine |
1065484-87-8 | 95% | 1g |
$456 | 2021-08-05 | |
Chemenu | CM172512-1g |
5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine |
1065484-87-8 | 95% | 1g |
$536 | 2023-03-07 | |
Fluorochem | 089545-500mg |
5-Chloromethyl-2-(furan-2-ylmethoxy)-pyridine |
1065484-87-8 | 500mg |
£244.00 | 2022-03-01 |
5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridineに関する追加情報
5-(Chloromethyl)-2-(furan-2-ylmethoxy)pyridine: A Comprehensive Overview
The compound 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine, identified by the CAS number 1065484-87-8, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a chloromethyl group and a furan-based methoxy substituent. The chloromethyl group introduces reactivity and functional diversity, while the furan-2-ylmethoxy substituent adds aromaticity and electronic complexity to the molecule. These features make 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine an intriguing subject for both fundamental research and applied studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine through various routes. One notable method involves the coupling of chloromethyl intermediates with appropriately substituted furan derivatives under controlled conditions. This approach not only ensures high purity but also allows for fine-tuning of the molecule's properties. The synthesis of this compound has been optimized to enhance yield and reduce environmental impact, aligning with current green chemistry principles.
The chemical properties of 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine are heavily influenced by its functional groups. The pyridine ring contributes aromatic stability and electron-withdrawing effects, while the chloromethyl group introduces nucleophilic reactivity. The furan-2-ylmethoxy substituent adds a layer of electron-donating capability, creating a dynamic interplay between electron-withdrawing and electron-donating groups. This balance makes the compound versatile for applications in organic synthesis, particularly in the development of bioactive molecules and advanced materials.
Recent studies have highlighted the potential of 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine in drug discovery. Its unique structure allows for interactions with biological targets, such as enzymes and receptors, making it a promising candidate for therapeutic agents. Researchers have explored its ability to modulate cellular pathways, particularly in oncology and neurodegenerative diseases. Preliminary results indicate that this compound may possess anti-proliferative and neuroprotective properties, warranting further investigation.
In addition to its biological applications, 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in catalysis and sensor development. For instance, recent work has demonstrated its effectiveness as a ligand in homogeneous catalysis for organic transformations. Furthermore, its electronic properties make it a candidate for applications in optoelectronics and energy storage devices.
The structural versatility of 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine also extends to its reactivity in organic reactions. It serves as an excellent precursor for constructing complex molecules through nucleophilic substitution, coupling reactions, and cyclization processes. Its role as an intermediate in multi-step syntheses has been well-documented, underscoring its importance in modern organic chemistry.
From an environmental standpoint, researchers have investigated the degradation pathways of 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine under various conditions. Understanding its environmental fate is crucial for assessing its safety and sustainability. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation.
In conclusion, 5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine is a multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique structure and reactivity make it a valuable tool for researchers across disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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